molecular formula C20H26N2O2S B351869 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine CAS No. 865593-71-1

1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

Cat. No. B351869
CAS RN: 865593-71-1
M. Wt: 358.5g/mol
InChI Key: KTRMBKDCWSTZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, also known as DSP-4, is a selective neurotoxin that has been widely used in scientific research to explore the role of noradrenergic neurons in various physiological and pathological processes. DSP-4 is a potent inhibitor of the noradrenaline transporter (NET), which is responsible for the reuptake of noradrenaline from the synaptic cleft into presynaptic neurons. By selectively destroying noradrenergic neurons, DSP-4 can be used to investigate the functions of noradrenaline in the central nervous system.

Mechanism of Action

1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine acts as a selective inhibitor of the noradrenaline transporter (NET), which is responsible for the reuptake of noradrenaline from the synaptic cleft into presynaptic neurons. By inhibiting NET, 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine increases the extracellular concentration of noradrenaline, leading to the activation of postsynaptic noradrenergic receptors. However, prolonged exposure to 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can lead to the degeneration of noradrenergic neurons, resulting in a long-lasting reduction in noradrenaline levels.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine depend on the dose and duration of exposure. Acute exposure to 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can lead to a transient increase in noradrenaline levels, followed by a long-lasting reduction in noradrenaline levels due to the degeneration of noradrenergic neurons. Chronic exposure to 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can lead to a persistent reduction in noradrenaline levels, which can have a variety of effects on behavior and physiology.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine in lab experiments include its selectivity for noradrenergic neurons, its ability to induce long-lasting reductions in noradrenaline levels, and its use in a variety of animal models. However, the limitations of using 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine include the potential for off-target effects, the need for careful dosing and timing, and the potential for confounding factors due to the complex interactions between noradrenaline and other neurotransmitters.

Future Directions

There are many potential future directions for research using 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, including the investigation of its effects on other neurotransmitter systems, the development of new animal models for specific diseases, and the exploration of its therapeutic potential in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms underlying the degeneration of noradrenergic neurons and the long-lasting effects of 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine exposure.

Synthesis Methods

1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can be synthesized using a multi-step process that involves the reaction of piperazine with 2,6-dimethylphenylisocyanate and 3,4-dimethylbenzenesulfonyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been used extensively in scientific research to investigate the role of noradrenaline in various physiological and pathological processes, including learning and memory, anxiety, depression, drug addiction, and neurodegenerative diseases. By selectively destroying noradrenergic neurons, 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can be used to explore the functions of noradrenaline in these processes.

properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-15-8-9-19(14-18(15)4)25(23,24)22-12-10-21(11-13-22)20-16(2)6-5-7-17(20)3/h5-9,14H,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRMBKDCWSTZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.